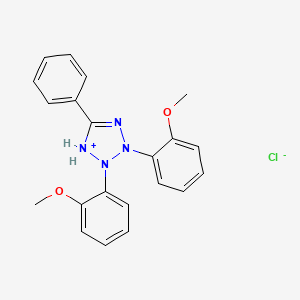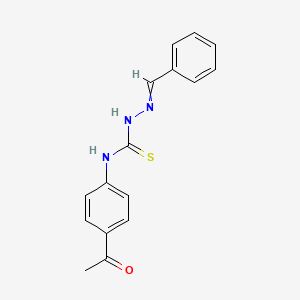![molecular formula C10H25NOSi B12560098 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 179868-72-5](/img/structure/B12560098.png)
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine is an organic compound characterized by its unique structure, which includes a butoxy group, a methyl group, and a trimethylsilyl group attached to a methanamine backbone. This compound is a clear, colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine typically involves the reaction of butylamine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide. The overall reaction can be summarized as follows:
-
Reaction of Butylamine with Trimethylsilyl Chloride
Reagents: Butylamine, Trimethylsilyl Chloride, Sodium Hydroxide
Conditions: Room temperature, aqueous medium
Intermediate: N-Butyl-N-[(trimethylsilyl)methyl]amine
-
Methylation of the Intermediate
Reagents: Intermediate, Methyl Iodide
Conditions: Room temperature, organic solvent (e.g., chloroform)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or trimethylsilyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride; conditionsanhydrous solvent (e.g., ether), low temperature.
Substitution: Various nucleophiles (e.g., halides, amines); conditionsorganic solvent (e.g., dichloromethane), room temperature.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with different functional groups.
Applications De Recherche Scientifique
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The butoxy and methyl groups contribute to its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
1-Butoxy-N-methyl-N-[(trimethylsilyl)methyl]methanamine can be compared with other similar compounds, such as:
N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine: Similar structure but with a benzyl group instead of a butoxy group.
N-Benzyl-N-methoxymethyltrimethylsilylmethanamine: Contains a benzyl group and a methoxymethyl group.
1,1-Di-tert-butoxytrimethylamine: Features tert-butoxy groups instead of butoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
179868-72-5 |
|---|---|
Formule moléculaire |
C10H25NOSi |
Poids moléculaire |
203.40 g/mol |
Nom IUPAC |
1-butoxy-N-methyl-N-(trimethylsilylmethyl)methanamine |
InChI |
InChI=1S/C10H25NOSi/c1-6-7-8-12-9-11(2)10-13(3,4)5/h6-10H2,1-5H3 |
Clé InChI |
LYVWKLWWTGNTKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCN(C)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


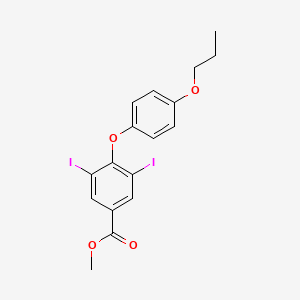
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
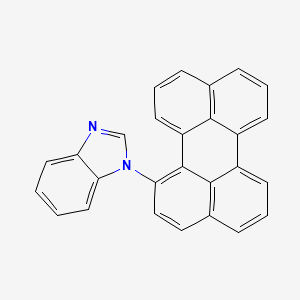
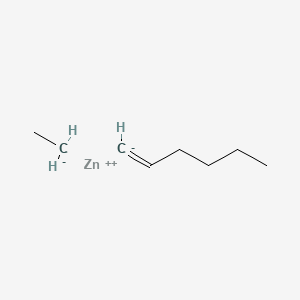
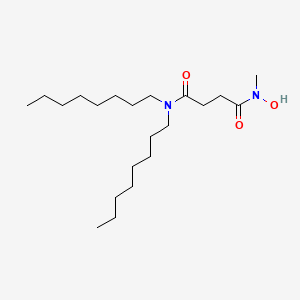
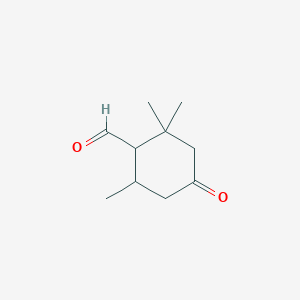
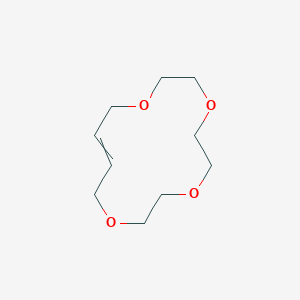
![5-[(Anthracen-9-yl)methyl]-5-butylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12560072.png)
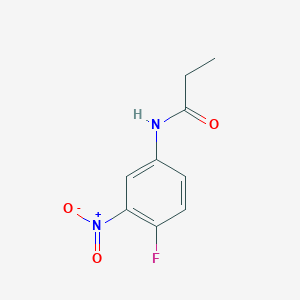

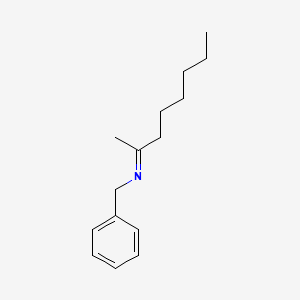
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
